molecular formula C22H49N8O23P3 B1140819 GTP TRIS SALT CAS No. 103192-46-7

GTP TRIS SALT

Cat. No.: B1140819
CAS No.: 103192-46-7
M. Wt: 886.6 g/mol
InChI Key: UXNOYHQEVMMTDK-CYCLDIHTSA-N
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Description

GTP TRIS SALT is a useful research compound. Its molecular formula is C22H49N8O23P3 and its molecular weight is 886.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemosensing of Guanosine Triphosphate

Guanosine triphosphate (GTP) is identified as a key biomarker in various cellular processes and human diseases. A study by Bazany‐Rodríguez et al. (2020) synthesized a fluorescent dinuclear complex, demonstrating its ability as a chemosensor for GTP in water, showing selectivity toward GTP over other anions. This application is significant in biomedical research for detecting GTP levels in biological samples, contributing to disease diagnosis and cellular process monitoring (Bazany‐Rodríguez et al., 2020).

2. Interaction with Dopamine Receptors

Research by Creese, Usdin, and Snyder (1979) demonstrated that GTP and diphosphate nucleotides can modulate the binding of agonist ligands to dopamine receptors. This finding suggests that GTP plays a role in the regulation of neurotransmitter systems, potentially influencing neurological functions and disorders (Creese, Usdin, & Snyder, 1979).

3. Role in Ribosomal Function

The study by Maassen and Möller (1978) investigated the role of a photoreactive GTP analogue in ribosomal functions. Their findings indicated a specific binding and interaction of GTP with ribosomal proteins, highlighting its importance in protein synthesis and ribosomal activities (Maassen & Möller, 1978).

4. Analysis of Polyphosphonate Salts

Ballantine, Games, and Slater (1997) used electrospray mass spectrometry for analyzing polyphosphonated alkali metal salts including guanosine 5-triphosphate trisodium salt. Their research contributes to analytical chemistry, providing insights into the structural analysis and properties of GTP salts (Ballantine, Games, & Slater, 1997).

5. Regulation of Brain Adenylate Cyclase

A study by Menkes, Rasenick, Wheeler, and Bitensky (1983) found that GTP analogs enhance the activation of adenylate cyclase in brain membranes, suggesting GTP's role in modulating brain signaling pathways, potentially influencing psychiatric and neurological conditions (Menkes, Rasenick, Wheeler, & Bitensky, 1983).

Safety and Hazards

Guanosine 5`-triphosphate disodium salt hydrate is used as a laboratory chemical . It is advised against food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Future Directions

Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tritromethamine guanosine triphosphate involves the coupling of Tritromethamine with guanosine triphosphate through a series of reactions.", "Starting Materials": [ "Guanosine", "Triphosphoric acid", "Tritromethamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Guanosine is converted to guanosine monophosphate (GMP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 2: GMP is then converted to guanosine diphosphate (GDP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 3: GDP is then converted to guanosine triphosphate (GTP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 4: Tritromethamine is reacted with hydrochloric acid to form Tritromethamine hydrochloride.", "Step 5: Tritromethamine hydrochloride is then reacted with sodium hydroxide to form Tritromethamine.", "Step 6: Tritromethamine is then coupled with GTP in the presence of sodium chloride and ethanol to form Tritromethamine guanosine triphosphate." ] }

CAS No.

103192-46-7

Molecular Formula

C22H49N8O23P3

Molecular Weight

886.6 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

UXNOYHQEVMMTDK-CYCLDIHTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Origin of Product

United States

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